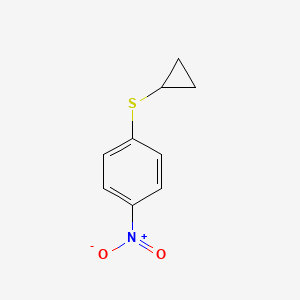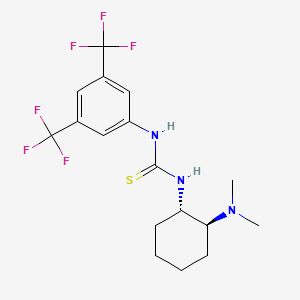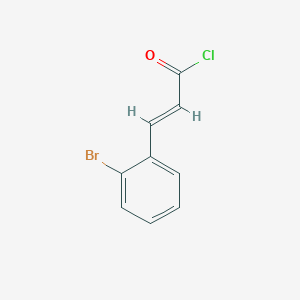![molecular formula C20H12Cl3N3O2 B3038354 5-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-[(3,4-dichlorophenyl)methyl]pyridin-2-one CAS No. 860649-89-4](/img/structure/B3038354.png)
5-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-[(3,4-dichlorophenyl)methyl]pyridin-2-one
Descripción general
Descripción
5-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-[(3,4-dichlorophenyl)methyl]pyridin-2-one is a useful research compound. Its molecular formula is C20H12Cl3N3O2 and its molecular weight is 432.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-[(3,4-dichlorophenyl)methyl]pyridin-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-[(3,4-dichlorophenyl)methyl]pyridin-2-one including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Sure! Here is a comprehensive analysis of the scientific research applications of 5-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-[(3,4-dichlorophenyl)methyl]pyridin-2-one:
Antiviral Applications
This compound has shown potential in antiviral research, particularly against viruses like the tobacco mosaic virus (TMV). Its structure allows it to interfere with viral replication processes, making it a candidate for developing antiviral agents .
Antibacterial Applications
Research has indicated that this compound exhibits significant antibacterial properties. It can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. This makes it a valuable candidate for developing new antibacterial drugs .
Antifungal Applications
The compound has also been studied for its antifungal properties. It has demonstrated effectiveness against several fungal pathogens, which could be beneficial in treating fungal infections in both medical and agricultural settings .
Anticancer Applications
Studies have explored the compound’s potential in cancer treatment. Its ability to induce apoptosis (programmed cell death) in cancer cells without affecting healthy cells makes it a promising candidate for anticancer drug development .
Anti-inflammatory Applications
This compound has been investigated for its anti-inflammatory properties. It can inhibit the production of pro-inflammatory cytokines, which are involved in the inflammatory response. This makes it a potential therapeutic agent for inflammatory diseases .
Neuroprotective Applications
Research has shown that this compound may have neuroprotective effects. It can protect neurons from oxidative stress and other forms of damage, which is crucial in the treatment of neurodegenerative diseases like Alzheimer’s and Parkinson’s .
Agricultural Applications
In agriculture, this compound has been studied for its potential as a pesticide. Its ability to inhibit the growth of various plant pathogens makes it a valuable tool for protecting crops from diseases .
Material Science Applications
Beyond biological applications, this compound has been explored in material science. Its unique chemical structure allows it to be used in the development of new materials with specific properties, such as improved thermal stability and mechanical strength .
Propiedades
IUPAC Name |
5-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-[(3,4-dichlorophenyl)methyl]pyridin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12Cl3N3O2/c21-15-5-2-13(3-6-15)19-24-20(28-25-19)14-4-8-18(27)26(11-14)10-12-1-7-16(22)17(23)9-12/h1-9,11H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHSBJMSSMGVFOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NOC(=N2)C3=CN(C(=O)C=C3)CC4=CC(=C(C=C4)Cl)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12Cl3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-[(3,4-dichlorophenyl)methyl]pyridin-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



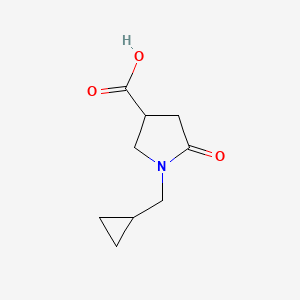

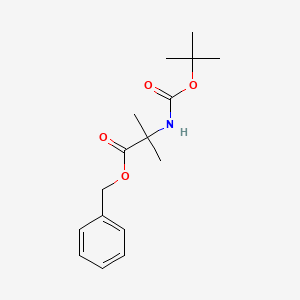
![6-(2,6-Dimethylphenyl)-2-(methylthio)pyrimido[5',4':5,6]pyrimido[1,2-a]benzimidazol-5(6H)-one](/img/structure/B3038276.png)
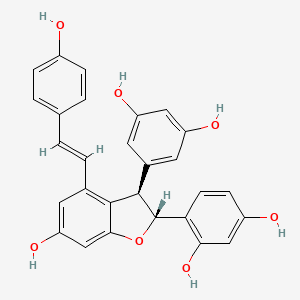


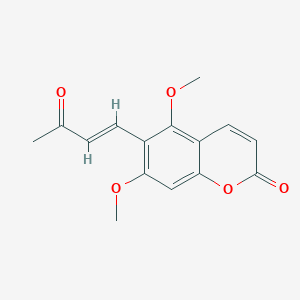

![4-chloro-5H-pyridazino[4,5-b]indole](/img/structure/B3038288.png)
